2-Formylphenyl 4-methylbenzenesulfonate

説明

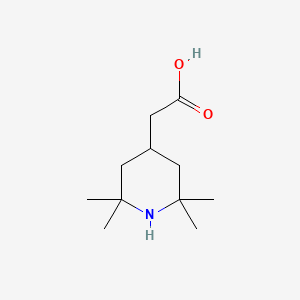

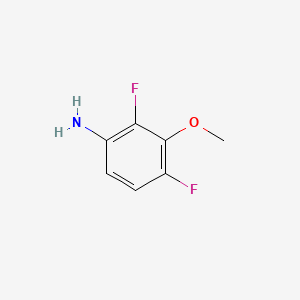

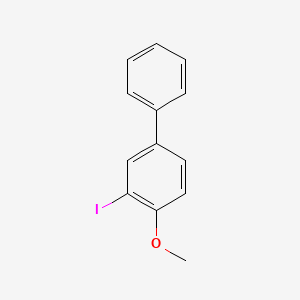

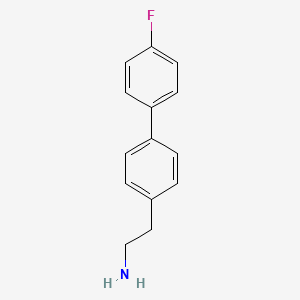

2-Formylphenyl 4-methylbenzenesulfonate, also known as FMBS, is a biochemical used for proteomics research . It has a molecular formula of C14H12O4S and a molecular weight of 276.31 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 12 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The exact structure visualization is not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. It is known that it has a molecular weight of 276.31 g/mol .科学的研究の応用

Supramolecular Chemistry

2-Formylphenyl 4-methylbenzenesulfonate plays a significant role in supramolecular chemistry. A study by Andleeb et al. (2018) investigated the solid-state structures of 2- and 4-formylphenyl 4-substituted benzenesulfonates, including this compound. These structures were synthesized to explore noncovalent interactions such as halogen-bonding, which is crucial in supramolecular architectures. The study utilized density functional theory (DFT) calculations to analyze these interactions, emphasizing their stabilizing nature in the solid-state crystal structures of these compounds (Andleeb et al., 2018).

Synthesis of Novel Compounds

Ghandi et al. (2012) highlighted the use of 2-formylphenyl-(E)-2-phenylethenesulfonates, prepared from this compound, in the synthesis of novel tricyclic and tetracyclic sultone scaffolds. These scaffolds were achieved through intramolecular [3+2] cycloaddition reactions, demonstrating the compound's utility in creating complex molecular structures (Ghandi et al., 2012).

Antimicrobial Agents and Inhibitory Studies

Murugavel et al. (2016) synthesized a compound utilizing this compound, which exhibited potential as an antimicrobial agent and inhibitor of penicillin-binding protein. This study underscores the compound's relevance in developing new pharmaceutical agents (Murugavel et al., 2016).

Corrosion Inhibition

A study by Ehsani et al. (2015) focused on the synthesis of a related compound, 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate, derived from this compound. This compound was shown to have excellent inhibitory properties for aluminum corrosion in sulfuric acid, demonstrating its application in corrosion prevention (Ehsani et al., 2015).

Computational Chemistry and Molecular Orbital Studies

Ristova et al. (1999) conducted a study on the 4-methylbenzenesulfonate anion, closely related to this compound. They used ab initio quantum chemical methods to analyze its geometry and vibrational spectra, contributing to a deeper understanding of its molecular properties (Ristova et al., 1999).

将来の方向性

特性

IUPAC Name |

(2-formylphenyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4S/c1-11-6-8-13(9-7-11)19(16,17)18-14-5-3-2-4-12(14)10-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWGJYLXLDJKOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501250374 | |

| Record name | 2-[[(4-Methylphenyl)sulfonyl]oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501250374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19820-56-5 | |

| Record name | 2-[[(4-Methylphenyl)sulfonyl]oxy]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19820-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[(4-Methylphenyl)sulfonyl]oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501250374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of noncovalent interactions are significant in the solid-state structure of 2-Formylphenyl 4-methylbenzenesulfonate?

A1: While this compound itself doesn't exhibit halogen bonding due to the absence of halogens in its structure, the research highlights the importance of both halogen bonding and π-π interactions in dictating the solid-state structures of similar compounds. The study investigated a series of 2- and 4-formylphenyl arylsulfonates, including halogenated derivatives. It found that in the halogenated compounds, O...X (X = Cl and Br) and type I X...X halogen bonds play a crucial role in the crystal packing []. Furthermore, antiparallel π-stacking interactions between the arylsulfonate groups are also present and contribute to the overall stability of the structures []. These findings suggest that even in this compound, where halogen bonding is absent, π-π interactions likely contribute to its solid-state packing. Further investigation would be needed to confirm this.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1308183.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1308204.png)